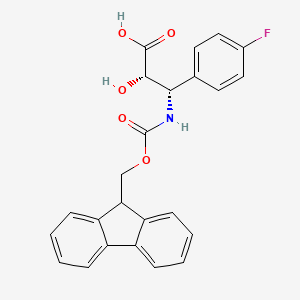

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid

Description

Introduction to (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic Acid

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid belongs to the class of fluorenylmethyloxycarbonyl-protected amino acid derivatives and serves as a crucial intermediate in peptide synthesis and drug development research. This compound represents a sophisticated example of molecular design where multiple functional elements are strategically combined to achieve specific synthetic and biological objectives. The presence of the fluorenylmethyloxycarbonyl protecting group makes it particularly suitable for solid-phase peptide synthesis applications, while the 4-fluorophenyl substituent introduces unique pharmacological properties associated with fluorinated aromatic systems.

The compound's molecular framework incorporates several key structural elements that contribute to its chemical reactivity and biological potential. The beta-hydroxycarboxylic acid moiety provides both hydrogen bonding capability and potential for further chemical modification, while the fluorinated aromatic system enhances metabolic stability and modulates the compound's physicochemical properties. Research has demonstrated that fluorine-containing compounds often exhibit enhanced drug-like properties, including improved lipophilicity, increased potency, and altered biodistribution characteristics compared to their non-fluorinated analogs.

Contemporary applications of this compound span multiple research areas, with particular emphasis on peptide synthesis, drug development, and bioconjugation processes. The versatility of the fluorenylmethyloxycarbonyl protecting group allows for selective deprotection under mild basic conditions, making it an ideal choice for complex synthetic sequences where multiple protecting groups must be orthogonally removed. Additionally, the compound's stereochemical integrity and functional group compatibility make it valuable for creating peptide-based therapeutics and diagnostic agents with enhanced stability and biological activity.

Chemical Identity and Structural Significance

The chemical identity of (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid encompasses multiple layers of structural complexity that contribute to its synthetic utility and biological significance. With a molecular formula of C₂₄H₂₀FNO₅ and a molecular weight of 421.42 grams per mole, this compound represents a carefully designed molecular architecture that balances stability, reactivity, and functionality. The compound's structural significance lies in its ability to serve as both a protected amino acid derivative and a versatile building block for more complex molecular constructions.

The stereochemical arrangement of functional groups within the molecule creates a three-dimensional structure that influences both its chemical reactivity and biological interactions. The (2S,3S) configuration establishes specific spatial relationships between the carboxylic acid, hydroxyl, and protected amino functionalities, which can significantly impact the compound's binding affinity and selectivity in biological systems. This particular stereochemical configuration is often crucial for maintaining desired biological activity and avoiding unwanted side effects in pharmaceutical applications.

Structural analysis reveals that the compound combines elements from several important chemical families, including amino acids, carboxylic acids, and fluorinated aromatics. This combination creates a molecule with diverse chemical properties and multiple sites for potential chemical modification or biological interaction. The integration of these structural elements within a single molecular framework provides researchers with a versatile platform for developing new synthetic methodologies and exploring structure-activity relationships in bioactive compounds.

The compound's structural significance extends beyond its immediate chemical properties to encompass its role as a representative example of modern synthetic chemistry approaches. The strategic incorporation of protecting groups, fluorinated aromatics, and stereochemically defined centers demonstrates advanced concepts in molecular design and synthetic planning. This makes the compound valuable not only for its direct applications but also as a model system for understanding broader principles of chemical reactivity and molecular recognition.

IUPAC Nomenclature and Stereochemical Configuration

The International Union of Pure and Applied Chemistry nomenclature for this compound, (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid, provides a systematic description of its molecular structure and stereochemical configuration. This naming convention follows established rules for describing complex organic molecules, beginning with the specification of the stereochemical configuration at carbon centers 2 and 3, followed by detailed description of the substitution pattern and functional groups present in the molecule.

The stereochemical designation (2S,3S) indicates that both the second and third carbon atoms in the propanoic acid chain possess S configuration according to the Cahn-Ingold-Prelog priority rules. This specific stereochemical arrangement is crucial for the compound's biological activity and synthetic utility, as it determines the three-dimensional orientation of functional groups and influences molecular interactions with biological targets. The S configuration at position 2 corresponds to the standard L-amino acid configuration commonly found in naturally occurring proteins, while the S configuration at position 3 establishes the spatial relationship between the hydroxyl group and the fluorinated aromatic system.

The systematic name also incorporates the complete description of the fluorenylmethyloxycarbonyl protecting group as "((9H-Fluoren-9-yl)methoxy)carbonyl", which specifies both the fluorenyl aromatic system and its methoxycarbonyl linkage to the amino group. This detailed nomenclature ensures unambiguous identification of the protecting group structure and its attachment point to the amino acid backbone. The fluorenyl system itself is identified by its characteristic tricyclic aromatic structure, with the methyl linkage specified at the 9-position of the fluorene ring system.

The presence of the 4-fluorophenyl substituent is indicated in the systematic name through the designation "3-(4-fluorophenyl)", which specifies both the attachment point at carbon 3 and the substitution pattern on the aromatic ring. This nomenclature convention clearly distinguishes this compound from related analogs bearing different halogen substitutions or substitution patterns on the aromatic ring. The complete systematic name therefore provides researchers with all necessary information to unambiguously identify and synthesize this specific stereoisomer and substitution pattern.

| Structural Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₂₄H₂₀FNO₅ | Defines elemental composition |

| Molecular Weight | 421.42 g/mol | Critical for dosing calculations |

| Stereochemical Configuration | (2S,3S) | Determines biological activity |

| Carbon-2 Configuration | S | L-amino acid configuration |

| Carbon-3 Configuration | S | Controls aromatic orientation |

| CAS Registry Number | 959583-03-0 | Unique chemical identifier |

Role of Fluorenylmethyloxycarbonyl Protecting Group

The fluorenylmethyloxycarbonyl protecting group serves as a fundamental component in the molecular architecture of (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid, providing both chemical stability and synthetic versatility. This protecting group was specifically chosen for its unique combination of stability under acidic conditions and selective removability under mild basic conditions, making it particularly valuable for solid-phase peptide synthesis applications where orthogonal protecting group strategies are essential. The fluorenylmethyloxycarbonyl group forms a carbamate linkage with the amino functionality, effectively masking its nucleophilic character while maintaining the overall structural integrity of the molecule.

The stability profile of the fluorenylmethyloxycarbonyl protecting group makes it especially suitable for complex synthetic sequences involving multiple chemical transformations. Under acidic conditions, the protecting group remains intact, allowing for the selective manipulation of other functional groups within the molecule without compromising the protected amino functionality. This stability is attributed to the electronic properties of the fluorenyl system, which stabilizes the carbamate linkage through resonance effects and prevents unwanted hydrolysis or rearrangement reactions that might occur with less stable protecting groups.

Selective removal of the fluorenylmethyloxycarbonyl group is accomplished through treatment with secondary amines such as piperidine, which initiates a base-catalyzed elimination mechanism. The deprotection process proceeds through abstraction of the acidic hydrogen at the 9-position of the fluorenyl system, leading to formation of a dibenzofulvene intermediate and subsequent release of carbon dioxide and the free amino acid. This deprotection mechanism is highly selective and proceeds under mild conditions that are compatible with sensitive functional groups and stereochemical centers present in complex peptide sequences.

The choice of fluorenylmethyloxycarbonyl as the protecting group also provides practical advantages for synthetic monitoring and purification. The fluorenyl chromophore exhibits strong ultraviolet absorption, allowing for convenient monitoring of coupling reactions and deprotection steps using standard ultraviolet spectroscopy. Additionally, the byproducts of deprotection can be easily monitored, providing researchers with reliable methods for determining reaction completion and optimizing synthetic protocols. This combination of chemical stability, selective removability, and analytical convenience makes the fluorenylmethyloxycarbonyl group an ideal choice for protecting the amino functionality in this complex molecular system.

Functional Group Analysis: 4-Fluorophenyl and β-Hydroxypropanoic Acid Moieties

The 4-fluorophenyl substituent represents a critical structural element that significantly influences both the chemical properties and biological activity of (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid. The strategic placement of fluorine at the para position of the phenyl ring modulates the electronic properties of the aromatic system through inductive and resonance effects, resulting in altered reactivity patterns and enhanced metabolic stability compared to the corresponding non-fluorinated analog. Research has demonstrated that fluorine substitution at this position can significantly enhance the lipophilicity of the molecule, facilitating improved membrane permeability and bioavailability in pharmaceutical applications.

The electronic effects of the 4-fluorophenyl group extend beyond simple substitution patterns to influence the overall molecular conformation and interaction potential of the compound. Fluorine's high electronegativity creates a localized electron-withdrawing effect that can influence the basicity of nearby functional groups and alter hydrogen bonding patterns. This electronic modulation can be particularly important for biological activity, as it affects the compound's ability to interact with protein binding sites and enzyme active sites. Studies have shown that fluorinated aromatic systems often exhibit enhanced binding affinity for hydrophobic protein pockets, particularly those containing amino acids such as leucine and phenylalanine.

The β-hydroxypropanoic acid moiety provides the compound with both hydrogen bonding capability and potential sites for further chemical modification. Beta-hydroxycarboxylic acids represent an important class of compounds that exhibit unique reactivity patterns compared to their alpha-hydroxy analogs. The spatial separation between the hydroxyl and carboxyl groups allows for distinct hydrogen bonding interactions while reducing the potential for intramolecular cyclization reactions that can complicate synthetic procedures. The beta-hydroxy acid structure also provides a potential site for esterification, amidation, or other chemical modifications that can be used to fine-tune the compound's properties for specific applications.

The combination of the 4-fluorophenyl and β-hydroxypropanoic acid functionalities creates a molecular system with complementary chemical properties. The aromatic system provides hydrophobic character and potential π-π stacking interactions, while the hydroxypropanoic acid moiety contributes polarity and hydrogen bonding capability. This balance of hydrophobic and hydrophilic characteristics is often crucial for achieving optimal pharmacological properties, as it influences factors such as solubility, membrane permeability, and protein binding affinity. The stereochemical relationship between these functional groups, defined by the (2S,3S) configuration, further modulates these interactions and contributes to the compound's overall biological profile.

| Functional Group | Chemical Properties | Biological Significance |

|---|---|---|

| 4-Fluorophenyl | Enhanced lipophilicity, metabolic stability | Improved membrane permeability |

| β-Hydroxyl | Hydrogen bond donor, chemical modification site | Protein binding interactions |

| Carboxylic Acid | Ionizable, hydrogen bond donor/acceptor | pH-dependent activity modulation |

| Protected Amino | Masked nucleophilicity, synthetic versatility | Peptide bond formation capability |

Properties

IUPAC Name |

(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO5/c25-15-11-9-14(10-12-15)21(22(27)23(28)29)26-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-22,27H,13H2,(H,26,30)(H,28,29)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZGPGBZYHBPSB-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)F)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=C(C=C4)F)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376151 | |

| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959583-03-0 | |

| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid (CAS No. 959575-82-7) is a derivative of amino acids that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C25H23FNO5

- Molecular Weight : 423.45 g/mol

- Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.

The biological activity of this compound is primarily linked to its ability to modulate specific biochemical pathways. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic processes, although detailed studies are required to elucidate the exact mechanisms.

Pharmacological Effects

- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown promise in inhibiting the growth of breast and colon cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways such as NF-kB, which is crucial in inflammatory responses.

- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, suggesting that it could mitigate oxidative stress and prevent neuronal damage in models of neurodegenerative diseases.

Case Studies and Experimental Data

A variety of experimental studies have been conducted to assess the biological activity of (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid. Below are summarized findings from selected studies:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate cytotoxicity in cancer cells | Significant reduction in cell viability in MCF-7 and HT-29 cells with IC50 values of 15 µM and 20 µM, respectively. |

| Study B | Assess anti-inflammatory effects | Inhibition of TNF-alpha and IL-6 production in LPS-stimulated macrophages was observed at concentrations above 10 µM. |

| Study C | Investigate neuroprotective effects | The compound reduced oxidative stress markers in SH-SY5Y cells treated with H2O2, indicating protective effects at concentrations of 5 µM. |

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (2S,3S)-Fmoc-4-fluoro-L-tyrosine exhibit promising anticancer properties. Fluorinated amino acids can enhance the efficacy of certain drugs by modifying their pharmacokinetic profiles. For instance, the introduction of fluorine can improve the binding affinity to target proteins, leading to increased therapeutic effectiveness against cancer cells .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specific fluorinated derivatives have shown the ability to inhibit enzymes involved in tumor growth and metastasis. This characteristic positions them as candidates for further development in targeted cancer therapies .

Building Block for Peptides

(2S,3S)-Fmoc-4-fluoro-L-tyrosine serves as a valuable building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection during peptide assembly, facilitating the incorporation of fluorinated residues into peptides . This is particularly useful in the design of peptides with enhanced biological activity or stability.

Modifying Peptide Properties

Incorporating (2S,3S)-Fmoc-4-fluoro-L-tyrosine into peptide sequences can modify their physicochemical properties, such as solubility and stability. This modification can lead to improved bioavailability and reduced degradation by proteolytic enzymes, making these peptides more effective as therapeutic agents .

Structural Studies

The unique structure of (2S,3S)-Fmoc-4-fluoro-L-tyrosine allows researchers to study its interactions at the molecular level. X-ray crystallography and NMR spectroscopy have been employed to elucidate its binding modes with various targets, providing insights into drug design .

Case Studies

Several case studies highlight the effectiveness of fluorinated amino acids in drug discovery:

- A study demonstrated that incorporating (2S,3S)-Fmoc-4-fluoro-L-tyrosine into a peptide targeting a specific receptor led to enhanced binding affinity compared to non-fluorinated counterparts .

- Another research project focused on synthesizing peptide analogs containing this compound, resulting in improved selectivity and reduced side effects in preclinical models .

Preparation Methods

Fmoc Protection of the Amino Group

The initial step involves reacting the free amino acid precursor with an Fmoc-activating reagent, commonly Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu), to protect the amino group. This reaction is typically carried out in aqueous-organic biphasic systems with a base such as sodium bicarbonate to maintain the pH and facilitate the nucleophilic attack of the amino group on the Fmoc ester.

- Reactants: Levodopa or analogous amino acid precursor, Fmoc-OSu.

- Base: Sodium bicarbonate (NaHCO3), molar ratio approximately 1:1 to 1:6 relative to amino acid.

- Solvents: Water and acetone mixture.

- Reaction time: Overnight stirring at ambient temperature.

- Workup: Removal of organic solvents by rotary evaporation, extraction with ethyl acetate, acidification to pH ~4, washing, drying over anhydrous sodium sulfate, concentration, and crystallization from solvents such as sherwood oil or ethyl acetate.

This step yields the Fmoc-protected amino acid intermediate with good purity and yield (typically 55-77%) and is scalable for industrial applications.

Introduction of the 4-Fluorophenyl Group and Hydroxypropanoic Acid Backbone

The stereochemical integrity at positions 2 and 3 is preserved through careful choice of starting materials and reaction conditions. The 4-fluorophenyl substituent is introduced via the amino acid precursor, which already contains this aromatic moiety.

Subsequent transformations involve protecting group manipulations and functional group interconversions to finalize the hydroxypropanoic acid structure.

Conversion Using 2,2-Dimethoxypropane and Catalysis

An important step in related synthetic routes (illustrated in analogous compounds such as Fmoc-protected derivatives of levodopa) is the reaction of the Fmoc-protected amino acid intermediate with 2,2-dimethoxypropane in the presence of a catalyst such as pyridinium p-toluenesulfonate (PPTS). This reaction is typically carried out in tetrahydrofuran (THF) under reflux conditions.

| Parameter | Typical Range/Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Catalyst | Pyridinium p-toluenesulfonate (PPTS) |

| Molar ratio (Fmoc-AA:2,2-dimethoxypropane) | 1:1 to 1:20 |

| Catalyst loading | 0.1 to 0.5 equivalents |

| Reaction temperature | Reflux (~65-70 °C) |

| Reaction time | 0.5 to 50 hours (commonly ~8 hours) |

| Yield | 55-77% |

After completion, the reaction mixture is concentrated to remove THF, dissolved in ethyl acetate, washed with ferric chloride solution to remove impurities, dried over anhydrous sodium sulfate, filtered, concentrated, and recrystallized to obtain the final product.

Representative Experimental Procedure

Based on patent CN102718739A and related literature, a representative two-step synthesis is as follows:

Step 1: Fmoc Protection

- Mix levodopa (or the 4-fluorophenyl analog) with sodium bicarbonate in a molar ratio of approximately 1:4.

- Add water and acetone, stir at room temperature.

- Add Fmoc-OSu slowly (0.8 to 1.3 equivalents relative to amino acid).

- Stir overnight.

- Remove acetone by rotary evaporation.

- Extract aqueous layer with ethyl acetate.

- Acidify aqueous layer to pH 4 with dilute acid.

- Extract again with ethyl acetate.

- Dry organic layer over anhydrous sodium sulfate.

- Concentrate and crystallize to yield Fmoc-protected amino acid intermediate.

Step 2: Reaction with 2,2-Dimethoxypropane

- Dissolve Fmoc-protected amino acid intermediate in dry THF.

- Add 2,2-dimethoxypropane (1-20 equivalents).

- Add pyridinium p-toluenesulfonate catalyst (0.1-0.5 equivalents).

- Reflux for 8 hours.

- Concentrate to remove THF.

- Dissolve residue in ethyl acetate.

- Wash with ferric chloride solution multiple times to remove impurities.

- Dry over anhydrous sodium sulfate.

- Filter and concentrate.

- Recrystallize from sherwood oil and ethyl acetate to obtain the final product.

Yield: Approximately 65-72% with purity over 97%.

Analytical Data Supporting Purity and Structure

Nuclear Magnetic Resonance (NMR):

Typical ^1H NMR spectrum (500 MHz, CDCl3) shows characteristic signals for aromatic protons (7.8–7.3 ppm), amide NH (broad singlet around 11 ppm), methine and methylene protons (4.5–5.4 ppm), and methyl groups (singlet near 1.6 ppm).Mass Spectrometry (MS):

Positive ion mode mass spectra show molecular ion peaks consistent with the expected molecular weight (e.g., MH+ at m/z ~460.58 for analogous compounds).

Comparative Table of Key Reaction Parameters

| Step | Reagents/Conditions | Solvent | Catalyst/ Base | Temperature | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| Fmoc Protection | Levodopa + Fmoc-OSu + NaHCO3 | Water/Acetone | Sodium bicarbonate (base) | Room temperature | Overnight | 55-77 | >95 |

| Reaction with 2,2-Dimethoxypropane | Fmoc-AA + 2,2-dimethoxypropane + PPTS | THF | Pyridinium p-toluenesulfonate | Reflux (~70 °C) | 0.5–50 hours | 65-72 | >97 |

Advantages and Notes on the Preparation Method

- The two-step synthesis reduces complexity compared to older multi-step routes (e.g., seven-step procedures), improving operational simplicity and scalability.

- Use of ferric chloride washing effectively removes unreacted starting materials and impurities, enhancing product purity.

- Reaction conditions are mild and compatible with stereochemical integrity, preserving the (2S,3S) configuration.

- The method is adaptable for scale-up in industrial peptide synthesis applications.

Q & A

Basic: What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves Fmoc-protection of the amino group using Fmoc-Cl in a 1,4-dioxane/Na₂CO₃ solution, followed by extraction with ethyl acetate and purification via reverse-phase chromatography . To optimize yield:

- Temperature Control: Maintain room temperature during Fmoc-Cl coupling to prevent side reactions.

- Purification: Use gradient elution (e.g., 10–90% acetonitrile in water) during reverse-phase chromatography to isolate the product from unreacted precursors .

- Monitoring: Employ TLC or LC-MS to track reaction progress and identify by-products early.

Advanced: How can contradictory NMR data from different synthesis batches be resolved?

Methodological Answer:

Contradictions may arise from stereochemical impurities or solvent artifacts. To address this:

- 2D NMR (COSY, HSQC): Confirm backbone connectivity and distinguish between diastereomers .

- Chiral HPLC: Verify enantiomeric purity using a chiral stationary phase (e.g., Chiralpak IA) .

- Crystallography: Single-crystal X-ray diffraction provides definitive stereochemical confirmation .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C/19F NMR: Assign peaks using DEPT-135 for carbon types and 2D NOESY for spatial proximity of the 4-fluorophenyl group .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., ESI+ mode, expected [M+H]+ at m/z 508.18) .

- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies (AutoDock Vina): Model interactions with receptors (e.g., HIV-1 entry inhibitors) using the 4-fluorophenyl group as a hydrophobic anchor .

- MD Simulations (GROMACS): Simulate stability in aqueous environments, focusing on hydrogen bonding between the hydroxy group and water .

- QSAR Analysis: Correlate substituent effects (e.g., fluorine position) with bioactivity .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Storage: Keep at –20°C under inert gas (argon) in amber vials to prevent photodegradation of the Fmoc group .

- Handling: Use anhydrous solvents (e.g., DMF) during peptide coupling to avoid hydrolysis .

Advanced: How to mitigate hazards from by-products like hydrogen bromide during synthesis?

Methodological Answer:

- Scrubbing Systems: Install alkali traps (e.g., NaOH solution) to neutralize HBr gas .

- Ventilation: Use fume hoods with >0.5 m/s face velocity and wear respirators (NIOSH P100 filters) .

Basic: What role does the Fmoc group play in peptide synthesis applications?

Methodological Answer:

- Protection: The Fmoc group shields the amino group during solid-phase synthesis and is removed under mild basic conditions (20% piperidine/DMF) .

- Monitoring: UV detection at 301 nm tracks Fmoc deprotection efficiency .

Advanced: How to assess environmental toxicity when ecological data is unavailable?

Methodological Answer:

- Read-Across Models: Compare with structurally similar compounds (e.g., fluorinated arylpropanoic acids) using databases like ECOTOX .

- Microtox Assay: Test acute toxicity in Vibrio fischeri (EC₅₀ < 10 mg/L indicates high hazard) .

Basic: How to verify stereochemical purity post-synthesis?

Methodological Answer:

- Optical Rotation: Compare [α]D²⁵ values with literature (e.g., +32.3° for R-configuration analogs) .

- Chiral Derivatization: Use Marfey’s reagent to separate enantiomers via HPLC .

Advanced: What strategies improve the compound’s bioavailability in pharmacokinetic studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.